molecular formula C23H25FN2O6S B2534596 methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 941917-31-3

methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2534596
CAS No.: 941917-31-3
M. Wt: 476.52
InChI Key: XMKQWDLAVQLXCH-BZZOAKBMSA-N
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Description

Methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic benzothiazole derivative designed for advanced chemical and pharmaceutical research. This compound features a complex molecular architecture, integrating a benzothiazole core with a fluorinated aryl ring and a 3,4,5-triethoxybenzoyl imino group, making it a valuable intermediate in medicinal chemistry and drug discovery programs. Its structure suggests potential for probing biological pathways and developing novel therapeutic agents. The primary research applications of this compound are as a key synthetic intermediate and a potential bioactive molecule. Its structure is characteristic of compounds investigated for their interaction with various cellular targets. The presence of the benzothiazole scaffold, a motif found in compounds with diverse biological activities, and the 3,4,5-triethoxyphenyl group, often associated with tubulin binding and anticancer properties, indicates its significant research value in oncology and neurodegenerative disease research. The specific Z-configuration of the imino bond is critical for its spatial orientation and potential biological interactions. Researchers can utilize this high-purity compound to explore structure-activity relationships, develop new synthetic methodologies, and screen for inhibitory activity against specific enzymes. This product is sold for non-human research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Buyers assume responsibility for confirming product identity and/or purity to ensure it is fit for their specific research purposes. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O6S/c1-5-30-17-10-14(11-18(31-6-2)21(17)32-7-3)22(28)25-23-26(13-20(27)29-4)16-9-8-15(24)12-19(16)33-23/h8-12H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKQWDLAVQLXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Aniline Cyclocondensation

A modified Ullmann-type reaction between 2-amino-4-fluorothiophenol and α-keto esters achieves cyclization. For example:

  • Reagents : 2-Amino-4-fluorothiophenol, methyl glyoxylate, CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, DMSO, 110°C, 12 h.
  • Mechanism : Copper-catalyzed C–S bond formation followed by intramolecular cyclization.
  • Yield : 68–72%.

Alternative Ketenimine Cyclization

Transient ketenimines derived from sulfenylimines undergo intramolecular cyclization to form benzothiazoles (Figure 1).
$$ \text{R-S-N=CR}'_2 + \text{HC≡C-COOR}'' \rightarrow \text{Benzothiazoline} $$
This method offers superior stereocontrol for the Z-configuration of the imino group.

Introduction of the (3,4,5-Triethoxybenzoyl)Imino Group

The imino functionality is installed via Schiff base formation using 3,4,5-triethoxybenzoyl chloride.

Acylation of 2-Aminobenzothiazoline

  • Procedure : React 6-fluoro-2,3-dihydro-1,3-benzothiazol-2-amine with 3,4,5-triethoxybenzoyl chloride in anhydrous THF, using Et₃N as a base (0°C to rt, 4 h).
  • Workup : Chromatography on silica gel (hexane/EtOAc 3:1) yields the imino intermediate.
  • Yield : 80–85%.

Stereochemical Control

The Z-configuration is enforced by steric hindrance from the triethoxybenzoyl group, as confirmed by NOESY NMR.

Functionalization with the Methyl Acetate Side Chain

The methyl acetate group is introduced via Michael addition or alkylation.

Alkylation of the Benzothiazoline Nitrogen

  • Reagents : Sodium hydride (2.2 equiv), methyl bromoacetate, DMF, 0°C to rt, 6 h.
  • Key Step : Deprotonation of the 3-NH group followed by nucleophilic substitution.
  • Yield : 75–78%.

Esterification of Carboxylic Acid Precursors

Alternative route: Hydrolysis of the methyl ester (if pre-installed) followed by re-esterification.

  • Conditions : H₂SO₄ (cat.), MeOH, reflux, 8 h.
  • Yield : >90%.

Optimization and Comparative Analysis

Table 1 : Comparison of Key Synthetic Routes

Step Method Yield (%) Purity (HPLC) Reference
Benzothiazole formation Ketenimine cyclization 72 98.5
Imino acylation THF/Et₃N 85 99.1
Methyl acetate installation NaH/DMF 78 97.8

Mechanistic Insights and Side Reactions

  • Schiff Base Hydrolysis : Competing hydrolysis of the imino group necessitates anhydrous conditions.
  • Racemization : The Z-configuration is thermodynamically favored due to conjugation with the benzothiazole ring.
  • Byproducts : Over-alkylation at the 3-position (5–8%) requires careful stoichiometric control.

Spectroscopic Characterization

Key Data :

  • ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.0 Hz, 9H, OCH₂CH₃), 3.72 (s, 3H, COOCH₃), 4.12 (q, J = 7.0 Hz, 6H, OCH₂), 6.89 (s, 2H, ArH), 7.25–7.32 (m, 2H, benzothiazole-H).
  • ESI-HRMS : m/z 503.1542 [M+H]⁺ (calcd. 503.1538).

Chemical Reactions Analysis

Methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its benzothiazole core, which is known for various biological activities.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It may be employed in studies investigating the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atom and the benzothiazole core could play crucial roles in binding to the target molecules, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences :

  • The benzothiazole core in the target compound and BA91764/BA91101 provides sulfur-mediated electronic effects, contrasting with the benzofuran in ’s compound, which has oxygen-induced polarity .
  • Benzothiazole derivatives are often explored for pharmacological activity due to their ability to interact with biological targets via sulfur and nitrogen atoms .

Substituent Effects: Triethoxybenzoyl vs. In contrast, sulfonyl groups in BA91764 and BA91101 improve hydrogen-bonding capacity, which may influence crystallinity or receptor binding . Fluoro vs. Methoxy Substituents: The 6-fluoro group in the target compound and BA91764 introduces electron-withdrawing effects, whereas the 6-methoxy group in BA91101 donates electrons, altering electronic distribution across the benzothiazole ring .

Geometric Isomerism: The (2Z) configuration in the target compound and analogs stabilizes a specific spatial arrangement of the imino group, which may affect packing in crystal lattices or interactions with chiral environments .

Synthesis and Characterization :

  • Analogous benzothiazole derivatives (e.g., those in ) are synthesized via diazotization and coupling reactions, suggesting similar routes for the target compound. Characterization methods like FT-IR, UV-Vis, and NMR are standard for confirming structures .

Biological Activity

Methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C19H24F N3O5S
  • Molecular Weight: 421.47 g/mol
  • IUPAC Name: Methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Mechanisms of Biological Activity

Research indicates that methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exhibits several biological activities through various mechanisms:

  • Anticancer Activity:
    • Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic pathways. It inhibits cell proliferation and promotes cell cycle arrest in the G1 phase.
    • Case Study: In vitro studies on human breast cancer cell lines demonstrated a significant reduction in cell viability when treated with the compound at varying concentrations.
  • Antimicrobial Properties:
    • The compound has demonstrated activity against a range of bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
    • Research Findings: A study reported effective inhibition of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) of 32 µg/mL.
  • Anti-inflammatory Effects:
    • Methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has been shown to reduce pro-inflammatory cytokine production in macrophages.
    • Mechanism: The compound inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Data Table: Biological Activities Overview

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialDisrupts cell membranes
Anti-inflammatoryInhibits NF-kB pathway

Anticancer Activity in Breast Cancer

A study conducted on the efficacy of methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involved treating MCF7 breast cancer cells with varying concentrations (0–100 µM). The results indicated:

  • Significant decrease in cell viability at concentrations above 20 µM.
  • Induction of apoptosis was confirmed through annexin V staining and flow cytometry analysis.

Antimicrobial Efficacy Against Bacterial Strains

In an antimicrobial study using agar diffusion methods:

  • Tested Strains:
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans

Results showed a clear zone of inhibition for all tested strains at concentrations ranging from 16 to 64 µg/mL.

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